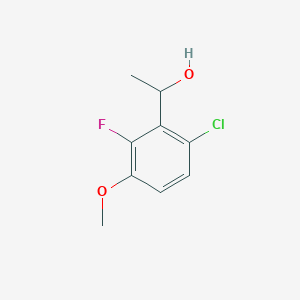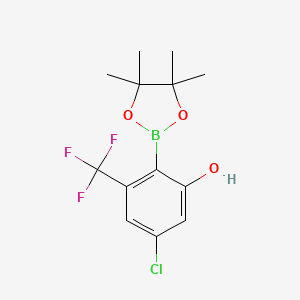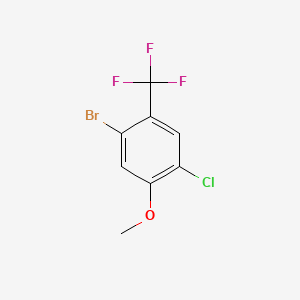
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and controlled temperature conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products:
Scientific Research Applications
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions . Additionally, the methoxy group can participate in electron-donating interactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Lacks the methoxy and chloro groups, resulting in different reactivity and applications.
4-Chloro-1-(trifluoromethyl)benzene: Similar structure but without the bromine and methoxy groups, leading to distinct chemical properties.
2-Bromo-5-methoxybenzotrifluoride: Shares the methoxy and trifluoromethyl groups but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart specific electronic and steric effects, making it a valuable compound for targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C8H5BrClF3O |
|---|---|
Molecular Weight |
289.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
NPZFOPZDHIFJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


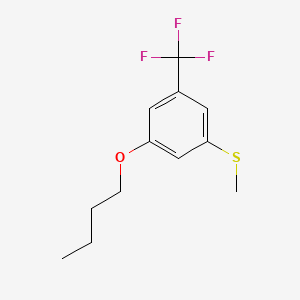

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
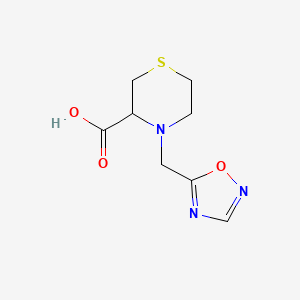


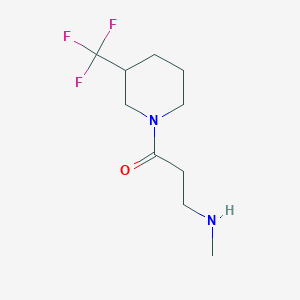
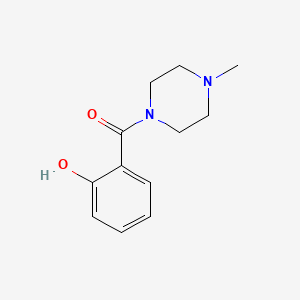
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)


![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
